molecular formula C24H22N4O4 B11077796 N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide

N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide

Cat. No.: B11077796
M. Wt: 430.5 g/mol
InChI Key: YVSSQABAZZQQNA-HKWRFOASSA-N
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Description

N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide: is a complex organic compound that features a benzimidazole moiety, a furan ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide typically involves multiple steps:

    Formation of Benzimidazole Derivative: The initial step involves the synthesis of the benzimidazole derivative. This can be achieved by reacting o-phenylenediamine with formic acid or its derivatives under reflux conditions.

    Attachment of the Furan Ring: The furan ring is introduced through a coupling reaction with a suitable furan derivative.

    Formation of the Enone Moiety: The enone moiety is formed by the condensation of the benzimidazole derivative with a methoxyphenyl ketone under basic conditions.

    Final Coupling: The final step involves the coupling of the enone intermediate with the furan carboxamide under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and furan moieties.

    Reduction: Reduction reactions can target the enone moiety, converting it to the corresponding alcohol.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole and furan rings.

    Reduction: Reduced alcohol derivatives of the enone moiety.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions of benzimidazole derivatives with biological targets. It may serve as a probe to investigate enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, this compound holds potential as a lead compound for the development of new drugs. Benzimidazole derivatives are known for their pharmacological activities, including antimicrobial, antiviral, and anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, it may be incorporated into polymers to enhance their thermal stability or mechanical strength.

Mechanism of Action

The mechanism of action of N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds such as albendazole, mebendazole, and thiabendazole share the benzimidazole core structure.

    Furan Derivatives: Compounds like furan-2-carboxylic acid and its derivatives are structurally similar due to the presence of the furan ring.

    Methoxyphenyl Derivatives: Compounds such as anisole and its derivatives contain the methoxyphenyl group.

Uniqueness

What sets N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide apart is the combination of these three distinct moieties in a single molecule

Properties

Molecular Formula

C24H22N4O4

Molecular Weight

430.5 g/mol

IUPAC Name

N-[(Z)-3-[2-(1H-benzimidazol-2-yl)ethylamino]-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide

InChI

InChI=1S/C24H22N4O4/c1-31-17-10-8-16(9-11-17)15-20(28-24(30)21-7-4-14-32-21)23(29)25-13-12-22-26-18-5-2-3-6-19(18)27-22/h2-11,14-15H,12-13H2,1H3,(H,25,29)(H,26,27)(H,28,30)/b20-15-

InChI Key

YVSSQABAZZQQNA-HKWRFOASSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(/C(=O)NCCC2=NC3=CC=CC=C3N2)\NC(=O)C4=CC=CO4

Canonical SMILES

COC1=CC=C(C=C1)C=C(C(=O)NCCC2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CO4

Origin of Product

United States

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